molecular formula C7H12F2O B119776 4-(2,2-Difluorocyclopropyl)butan-1-OL CAS No. 143952-26-5

4-(2,2-Difluorocyclopropyl)butan-1-OL

Cat. No. B119776
M. Wt: 150.17 g/mol
InChI Key: OSZXTRRWOCZFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Difluorocyclopropyl)butan-1-OL is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. It is a cyclopropane-containing alcohol that can be synthesized using different methods.

Mechanism Of Action

The mechanism of action of 4-(2,2-Difluorocyclopropyl)butan-1-OL is not fully understood. However, it has been suggested that it exerts its biological activity through the inhibition of enzymes involved in various metabolic pathways. For example, studies have shown that it inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the central nervous system.

Biochemical And Physiological Effects

Studies have shown that 4-(2,2-Difluorocyclopropyl)butan-1-OL has several biochemical and physiological effects. It has been found to induce apoptosis, a programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of various cancer cell lines. In terms of its physiological effects, it has been found to have analgesic and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the major advantages of 4-(2,2-Difluorocyclopropyl)butan-1-OL is its potential use as a chiral building block in the synthesis of biologically active compounds. Additionally, its insecticidal properties make it a potential candidate for the development of new agrochemicals. However, one of the limitations of using this compound is its toxicity. Studies have shown that it has a low therapeutic index, which means that the dose required to achieve its therapeutic effects is close to the dose that causes toxicity.

Future Directions

There are several future directions for the study of 4-(2,2-Difluorocyclopropyl)butan-1-OL. One of the areas of research is the development of new drugs based on this compound. Additionally, further studies are required to understand its mechanism of action and its potential use as a monomer in the synthesis of polymeric materials. Furthermore, studies are required to investigate the safety and toxicity of this compound in humans and animals.

Synthesis Methods

The synthesis of 4-(2,2-Difluorocyclopropyl)butan-1-OL can be achieved through several methods. One of the most commonly used methods is the Grignard reaction. In this method, 2,2-difluorocyclopropylmagnesium bromide is reacted with butanal to form the desired product. Another method involves the use of cyclopropanation reaction, where cyclopropylcarbinol is reacted with butanal in the presence of a catalyst to form 4-(2,2-Difluorocyclopropyl)butan-1-OL.

Scientific Research Applications

4-(2,2-Difluorocyclopropyl)butan-1-OL has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to have antitumor, antiviral, and antibacterial properties. It has also been studied for its potential use as a chiral building block in the synthesis of biologically active compounds. In the agrochemical industry, it has been found to have insecticidal properties. Additionally, it has been studied for its potential use as a monomer in the synthesis of polymeric materials.

properties

CAS RN

143952-26-5

Product Name

4-(2,2-Difluorocyclopropyl)butan-1-OL

Molecular Formula

C7H12F2O

Molecular Weight

150.17 g/mol

IUPAC Name

4-(2,2-difluorocyclopropyl)butan-1-ol

InChI

InChI=1S/C7H12F2O/c8-7(9)5-6(7)3-1-2-4-10/h6,10H,1-5H2

InChI Key

OSZXTRRWOCZFLD-UHFFFAOYSA-N

SMILES

C1C(C1(F)F)CCCCO

Canonical SMILES

C1C(C1(F)F)CCCCO

synonyms

Cyclopropanebutanol, 2,2-difluoro- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.